PE(18:0/18:2) - 7266-53-7

PE(18:0/18:2)

Catalog Number: EVT-3181154
CAS Number: 7266-53-7
Molecular Formula: C41H78NO8P
Molecular Weight: 744.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SLPE is a specific type of phosphatidylethanolamine (PE), a class of phospholipids abundant in biological membranes. [, , , ] It plays a crucial role in various cellular processes, including membrane structure and function, signal transduction, and cell-to-cell communication. [, ] SLPE is characterized by a stearic acid (18:0) at the sn-1 position and a linoleic acid (18:2(9Z,12Z)) at the sn-2 position of the glycerol backbone. [, ] In scientific research, SLPE serves as a model compound for studying lipid oxidation, particularly in food science. []

Molecular Structure Analysis

SLPE consists of a glycerol backbone esterified with stearic acid at the sn-1 position and linoleic acid at the sn-2 position. [, ] A phosphate group is attached to the sn-3 position of the glycerol, which is further linked to an ethanolamine head group. [, ] The presence of the unsaturated linoleic acid in its structure makes SLPE susceptible to oxidation. []

Chemical Reactions Analysis

SLPE undergoes thermal oxidation, a process involving the reaction of its unsaturated fatty acid chains with oxygen. [] This reaction leads to the formation of hydroperoxides as primary oxidation products. [] Further degradation of hydroperoxides produces various volatile and non-volatile organic compounds (VOCs and non-VOCs). [] The specific VOCs and non-VOCs formed depend on the reaction conditions and the degree of oxidation. [] For example, 2-heptanone, a saturated methyl ketone, is a predominant VOC formed during SLPE thermal oxidation. []

Applications

Food Science:

  • Model Compound for Lipid Oxidation: SLPE serves as a model compound to investigate the thermal oxidation of phospholipids in food systems. [] This research helps understand how heat treatment affects the quality, safety, and shelf life of food products containing unsaturated lipids. []
  • Formation of Flavor Compounds: The VOCs produced during SLPE thermal oxidation, such as 2-heptanone, contribute to the aroma and flavor profile of cooked foods. [] Understanding the formation of these compounds can be valuable for optimizing food processing techniques.

Biomedical Research:

  • Biomarker for Diseases: Studies have identified alterations in the levels of certain PEs, including PE(18:0/18:2), in various diseases like metabolic syndrome and pulmonary arterial hypertension. [, ] Analyzing plasma phospholipid profiles, including SLPE levels, could potentially serve as a diagnostic or prognostic tool for these conditions.
  • Understanding Lipid Metabolism: Research investigating the association between plasma phospholipid subclasses and health outcomes suggests a link between altered lipid metabolism and disease risk. [] Further exploration of SLPE's role in these metabolic pathways might offer insights into disease mechanisms and potential therapeutic targets.

Food Processing:

  • Optimizing Cooking Processes: Understanding how SLPE degrades during cooking can inform the optimization of food processing methods to minimize nutrient loss and enhance flavor development. []
  • Developing Flavor Enhancers: The identified VOCs produced during SLPE oxidation could be potentially used as flavor enhancers in processed foods. []

Properties

CAS Number

7266-53-7

Product Name

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine

IUPAC Name

2-azaniumylethyl [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] phosphate

Molecular Formula

C41H78NO8P

Molecular Weight

744.0 g/mol

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,39H,3-11,13,15-17,19,21-38,42H2,1-2H3,(H,45,46)/b14-12-,20-18-/t39-/m1/s1

InChI Key

YDTWOEYVDRKKCR-KNERPIHHSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

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